molecular formula C12H19NO2 B1325490 2-(3,5,5-Trimethylhexanoyl)oxazole CAS No. 898759-41-6

2-(3,5,5-Trimethylhexanoyl)oxazole

Cat. No. B1325490
M. Wt: 209.28 g/mol
InChI Key: IDTYHIAFQPYQMS-UHFFFAOYSA-N
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Description

“2-(3,5,5-Trimethylhexanoyl)oxazole” is a chemical compound with the molecular formula C12H19NO2 . Its IUPAC name is 3,5,5-trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one .


Synthesis Analysis

Oxazole compounds, including “2-(3,5,5-Trimethylhexanoyl)oxazole”, can be synthesized using various methods. One of the most common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethyl isocyanides (TosMICs) with aldehydes to produce oxazole derivatives . Another method involves the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® .


Molecular Structure Analysis

The molecular structure of “2-(3,5,5-Trimethylhexanoyl)oxazole” consists of a five-membered oxazole ring attached to a 3,5,5-trimethylhexanoyl group . The oxazole ring contains one nitrogen atom and one oxygen atom .


Chemical Reactions Analysis

Oxazoles, including “2-(3,5,5-Trimethylhexanoyl)oxazole”, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .

Scientific Research Applications

Coordination Chemistry and Asymmetric Synthesis

Oxazoline ligands, including those similar to 2-(3,5,5-Trimethylhexanoyl)oxazole, are used in transition metal-catalyzed asymmetric organic syntheses. Their design versatility, straightforward synthesis, and the proximity of chiral centers to donor atoms make them particularly valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Medicinal Chemistry

Oxazole compounds, including derivatives of 2-(3,5,5-Trimethylhexanoyl)oxazole, show diverse biological activities due to their ability to interact with various enzymes and receptors. They have been extensively used as medicinal drugs for various diseases, highlighting their significant development value in medicinal chemistry (Zhang, Zhao, & Zhou, 2018).

Synthetic Methodologies

Methods for synthesizing oxazole derivatives, similar to 2-(3,5,5-Trimethylhexanoyl)oxazole, have been developed. These include a three-step synthesis using bis(trimethylsilyl)acetylene and acrylic acid derivatives, leading to the production of functionalizable oxazoles (Pankova, Stukalov, & Kuznetsov, 2015).

Biological Activities

Oxazoles are known for their wide spectrum of biological activities, including therapeutic potentials. This makes oxazole scaffolds, like 2-(3,5,5-Trimethylhexanoyl)oxazole, valuable for medical applications (Kakkar & Narasimhan, 2019).

Anticancer Research

Oxazole-based compounds, including 2-(3,5,5-Trimethylhexanoyl)oxazole, are significant in anticancer research. Their structural and chemical diversity makes them effective in discovering new drugs for cancer treatment (Chiacchio et al., 2020).

Safety And Hazards

The specific safety and hazards information for “2-(3,5,5-Trimethylhexanoyl)oxazole” is not available in the retrieved sources. It is recommended to refer to the Safety Data Sheets (SDS) for detailed information .

properties

IUPAC Name

3,5,5-trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(8-12(2,3)4)7-10(14)11-13-5-6-15-11/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTYHIAFQPYQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=NC=CO1)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642064, DTXSID101271360
Record name 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5,5-Trimethylhexanoyl)oxazole

CAS RN

1017083-38-3, 898759-41-6
Record name 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017083-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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